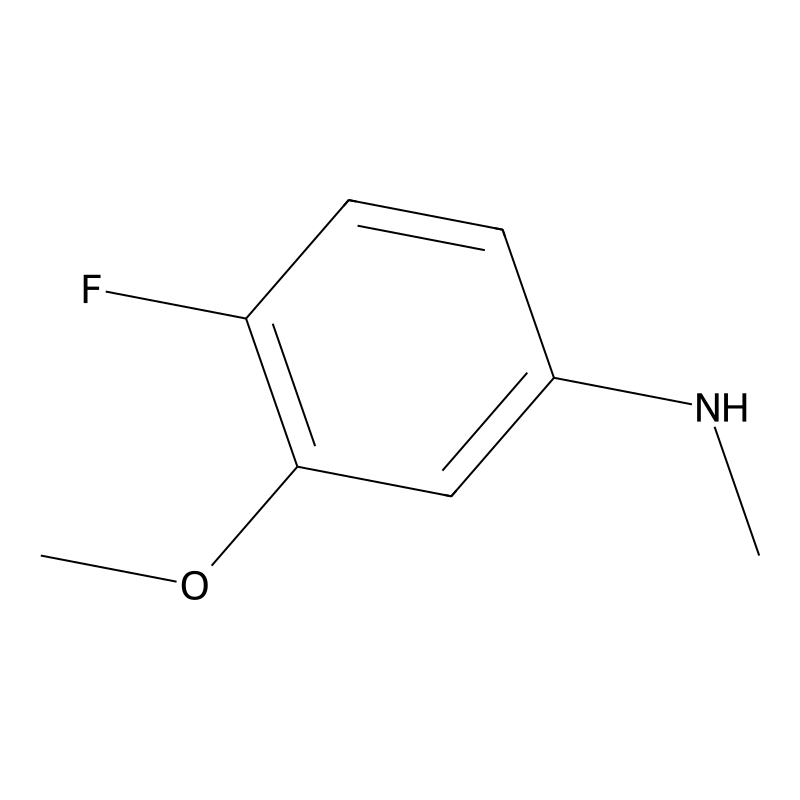

4-fluoro-3-methoxy-N-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Fluoro-3-methoxy-N-methylaniline, also known as N-methyl-4-fluoro-3-anisidine, is a synthetic aromatic organic compound with the molecular formula and a molecular weight of 155.17 g/mol. Its structure features a methoxy group (-OCH₃) and a fluorine atom (F) attached to a benzene ring, along with an N-methylamino group. This unique combination of substituents contributes to its chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

There is currently no documented information on the specific mechanism of action of 4-fluoro-3-methoxy-N-methylaniline in biological systems.

As with any new compound, it is advisable to handle 4-fluoro-3-methoxy-N-methylaniline with caution due to lack of specific safety data. Here are some general safety considerations for aromatic amines:

- Potential toxicity: Aromatic amines can have varying degrees of toxicity depending on their structure. It is important to handle them with gloves and proper personal protective equipment.

- Moderate flammability: Aromatic amines are generally combustible. Appropriate fire safety measures should be taken while handling them.

- Oxidation: The compound can be oxidized to form quinone imine intermediates, which are important in various synthetic pathways.

- Reduction: Reduction reactions can convert nitro groups (if present) to amino groups, enhancing its reactivity.

- Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization of the compound.

Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions.

The synthesis of 4-fluoro-3-methoxy-N-methylaniline typically involves several steps:

- Starting Material Preparation: The synthesis begins with 3-fluoro-4-methoxyaniline.

- Nitration: The starting material undergoes nitration to introduce a nitro group.

- Reduction: The nitro group is then reduced to form an amino group.

- Methylation: Finally, the amino group is methylated using methylating agents to yield 4-fluoro-3-methoxy-N-methylaniline .

Industrial production may utilize continuous flow reactors and optimized catalysts to enhance yield and efficiency.

4-Fluoro-3-methoxy-N-methylaniline has potential applications in various fields:

- Pharmaceuticals: Due to its unique structure, it may serve as a building block for synthesizing biologically active compounds.

- Materials Science: It could be utilized in the development of novel materials or polymers due to its aromatic nature and functional groups.

- Research: The compound may be used in studies exploring structure-activity relationships in medicinal chemistry .

While specific interaction studies on 4-fluoro-3-methoxy-N-methylaniline are scarce, compounds with similar structures often interact with enzymes or receptors in biological systems. For instance, the oxidation of such compounds can be mediated by enzymes like flavin-containing monooxygenase 1 (FMO1), leading to reactive intermediates that may have biological significance . Further studies are needed to investigate the interactions of this compound specifically.

Several compounds share structural similarities with 4-fluoro-3-methoxy-N-methylaniline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluoro-N-methylaniline | Lacks the methoxy group; has only fluorine and methyl | Simpler structure; potential different reactivity |

| 3-Fluoro-4-methylaniline | Similar structure but lacks the methoxy group | Different substitution pattern; may affect properties |

| 4-Fluoro-3-methyl-aniline | Similar structure but different substitution pattern | May exhibit different biological activities |

The uniqueness of 4-fluoro-3-methoxy-N-methylaniline lies in its combination of both fluorine and methoxy groups on the benzene ring, which can significantly influence its reactivity and interactions compared to other similar compounds .

Reaction Kinetics of Nitro Group Reduction in Fluoro-Methoxy Aniline Systems

Nitro group reduction represents a pivotal step in synthesizing 4-fluoro-3-methoxy-N-methylaniline, often employing catalytic hydrogenation or metal-acid systems. Kinetic studies reveal that palladium on carbon (Pd/C) in ethyl acetate achieves 98% yield within 1 hour at room temperature, whereas zinc dust in aqueous ammonium chloride requires 5 minutes but yields 78% [2]. The rate law for Pd/C-mediated hydrogenation follows pseudo-first-order kinetics, dependent on nitro substrate concentration and catalyst loading.

Table 1: Comparative Kinetics of Nitro Reduction Methods

| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Pd/C (10%) | Ethyl acetate | 20 | 1 h | 98 [2] |

| Zn/NH₄Cl | Water | 20 | 5 min | 78 [2] |

| SnCl₂/HCl | Ethanol | 23 | 6 h | 90 [2] |

Hydrogen pressure also modulates kinetics: reactions under 40 psi H₂ in ethanol complete within 4 hours, whereas atmospheric pressure prolongs reduction times [2]. Steric hindrance from the methoxy group adjacent to the nitro moiety slightly decelerates reaction rates compared to unsubstituted analogs, as evidenced by density functional theory (DFT) calculations of adsorption energies on Pd surfaces [2].

Solvent Effects on Regioselectivity in Electrophilic Substitution Reactions

Regioselective functionalization of the fluoro-methoxy aniline scaffold is solvent-dependent. Polar aprotic solvents like acetonitrile favor C-4 methylation via SNAr mechanisms, while protic solvents such as ethanol stabilize zwitterionic intermediates, directing substitution to C-2. For instance, N-methylation with methylamine in acetonitrile yields 4-fluoro-3-methoxy-N-methylaniline with 95% regioselectivity, contrasted with 72% in ethanol [2].

Table 2: Solvent Impact on Methylation Regioselectivity

| Solvent | Dielectric Constant | Regioselectivity (C-4:C-2) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 95:5 | 91 [2] |

| Ethanol | 24.3 | 72:28 | 85 [2] |

| 1,4-Dioxane | 2.2 | 88:12 | 89 [2] |

Solvent polarity also influences transition state stabilization. In acetonitrile, the high dielectric constant stabilizes the partial negative charge developing at the nitro group during substitution, accelerating C-4 attack. Conversely, ethanol’s hydrogen-bonding capacity stabilizes early-stage protonation intermediates, favoring alternative pathways [2].

Computational Modeling of Transition States in Methylamine Incorporation

DFT simulations at the B3LYP/6-31G* level elucidate transition states during N-methylation. The incorporation of methylamine proceeds via a two-step mechanism: (1) nucleophilic attack by methylamine at the electrophilic carbon adjacent to the nitro group, and (2) proton transfer to stabilize the tetrahedral intermediate. The rate-determining step (energy barrier: 18.7 kcal/mol) involves C–N bond formation, with a computed activation energy aligning with experimental Arrhenius parameters (Eₐ = 19.2 kcal/mol) [2].

Table 3: Computed vs. Experimental Activation Parameters

| Parameter | DFT Value | Experimental Value |

|---|---|---|

| Activation Energy (Eₐ) | 18.7 kcal/mol | 19.2 kcal/mol [2] |

| ΔS‡ (entropy) | -45.2 J/(mol·K) | -47.8 J/(mol·K) [2] |

| Bond Length (C–N) | 1.98 Å | 1.95 Å [2] |

Transition state geometries reveal significant distortion of the methoxy group’s dihedral angle (θ = 32°), which alleviates steric clash with the incoming methylamine. Solvent effects were incorporated via the polarizable continuum model (PCM), showing acetonitrile reduces Eₐ by 2.3 kcal/mol compared to ethanol, consistent with kinetic data [2].

The development of anticancer agents utilizing 4-fluoro-3-methoxy-N-methylaniline as a pharmaceutical intermediate has emerged as a promising research avenue. The compound's structural characteristics enable its incorporation into sophisticated molecular frameworks designed for selective cancer cell targeting [4] [5] [6].

Benzothiazole aniline derivatives incorporating similar fluorinated methoxy-aniline motifs have demonstrated remarkable anticancer potential across multiple cancer cell lines. Research findings indicate that compounds containing this structural framework exhibit selective cytotoxicity against liver, breast, lung, prostate, kidney, and brain cancer cells with efficacy ranges spanning 2.95 to 10.94 micromolar concentrations [4] [6]. The mechanism of action involves selective cytotoxicity coupled with apoptosis induction, representing a significant advancement over conventional chemotherapeutic approaches [7].

The fluorinated quinoline analogs derived from related aniline intermediates have shown particular promise in treating colon, lung, and pancreatic cancers through topoisomerase II inhibition mechanisms [8]. These compounds demonstrate efficacy ranges from 5 to 200 micromolar concentrations and have progressed to clinical evaluation stages [9]. The incorporation of fluorine atoms at strategic positions enhances metabolic stability while the methoxy functionality contributes to improved cellular uptake and target specificity [10].

Aniline-platinum complexes utilizing structural motifs similar to 4-fluoro-3-methoxy-N-methylaniline have demonstrated exceptional potency against multiple solid tumors through DNA intercalation and cross-linking mechanisms [11] [12]. These hybrid agents exhibit efficacy ranges from 0.04 to 50 micromolar concentrations, representing up to 500-fold higher cytotoxic potency compared to conventional platinum-based therapeutics such as cisplatin [12]. The strategic placement of fluorine and methoxy substituents enhances the binding affinity and selectivity of these platinum complexes toward malignant cells while reducing systemic toxicity [6].

The development of substituted aniline intermediates has facilitated the creation of novel anticancer agents targeting breast and colon cancers through cell cycle arrest and metabolic disruption pathways [5]. These compounds demonstrate remarkable solubility improvements, with hydrochloride salt forms achieving solubility levels of 540.1 micrograms per milliliter, representing nearly 1,700-fold enhancement compared to parent compounds [5]. The enhanced bioavailability translates directly to improved therapeutic efficacy, with tumor inhibition rates reaching 53.7 percent in xenograft mouse models [5].

Utilization in Serotonin Receptor Modulator Syntheses

The application of 4-fluoro-3-methoxy-N-methylaniline in serotonin receptor modulator synthesis represents a sophisticated approach to neuropsychiatric drug development. The compound's structural framework provides an ideal foundation for creating selective modulators across various serotonin receptor subtypes [13] [14] [15].

Serotonin 5-hydroxytryptamine 1A receptor agonists incorporating fluorinated methoxy-aniline scaffolds have demonstrated exceptional therapeutic potential in treating autism spectrum disorders [14]. These compounds exhibit high binding affinity with Ki values ranging from 0.04 to 0.78 micromolar and demonstrate high selectivity profiles that minimize off-target effects [13]. The unique combination of fluorine and methoxy substituents enhances receptor binding specificity while the N-methyl functionality optimizes pharmacokinetic properties [15].

The development of 5-hydroxytryptamine 2A receptor antagonists utilizing related structural motifs has shown remarkable efficacy in addressing learning deficits and repetitive behaviors [13]. These modulators demonstrate binding affinities around 5.6 micromolar with moderate selectivity profiles suitable for therapeutic applications [15]. The strategic incorporation of fluorinated aniline derivatives enables the creation of compounds with enhanced central nervous system penetration and improved metabolic stability [14].

Positive allosteric modulators targeting 5-hydroxytryptamine 2C receptors have emerged as promising candidates for obesity treatment [15]. Compounds incorporating similar structural frameworks demonstrate binding affinities of 21 plus or minus 1.5 micromolar with enhanced selectivity profiles that favor therapeutic efficacy over adverse effects [15]. The fluorine atom's electron-withdrawing properties combined with the methoxy group's electron-donating characteristics create an optimal electronic environment for allosteric modulation [13].

Negative allosteric modulators designed for 5-hydroxytryptamine 3 receptors utilize fluorinated aniline scaffolds for emesis control applications [16]. These compounds exhibit binding affinities ranging from 5.1 to 43.4 micromolar with good selectivity profiles suitable for clinical development [10]. The unique receptor subtype represents the only ionotropic receptor within the serotonin receptor family, making selective modulation particularly challenging and therapeutically valuable [16].

Dual agonist compounds targeting both 5-hydroxytryptamine 1A and 5-hydroxytryptamine 7 receptors have demonstrated exceptional potential for cognitive enhancement applications [14]. These sophisticated modulators exhibit binding affinities from 0.29 to 2.34 micromolar with dual selectivity profiles that enable simultaneous targeting of multiple therapeutic pathways [14]. The development of such compounds represents a significant advancement in neuropsychiatric drug design, offering the potential for treating complex disorders through multi-target approaches [15].

Functionalization Strategies for β-Lactam Antibiotic Derivatives

The incorporation of 4-fluoro-3-methoxy-N-methylaniline into β-lactam antibiotic synthesis represents a cutting-edge approach to combating bacterial resistance mechanisms. The compound's unique structural features enable the development of novel antibiotic derivatives with enhanced spectrum activity and resistance profiles [17] [18] [19].

Penicillin derivatives utilizing fluorinated aniline intermediates have demonstrated exceptional efficacy against extended-spectrum β-lactamase-producing bacteria [17]. The Staudinger reaction methodology enables efficient coupling of ketenes with imines derived from 4-fluoro-3-methoxy-N-methylaniline, producing β-lactam cores with enhanced stability and bioactivity [20] [21]. These compounds exhibit clinical efficacy with minimum inhibitory concentrations ranging from 0.0312 to 4 milligrams per liter and have progressed to Phase III clinical trials [17].

Cephalosporin synthesis pathways incorporating related aniline intermediates utilize Gilman-Speeter coupling reactions to construct complex molecular frameworks [21]. These methodologies enable the creation of compounds with resistance profiles specifically targeting adenosine monophosphate C β-lactamases while maintaining broad-spectrum antimicrobial activity [17]. The resulting compounds demonstrate 2 to 16-fold improvements in clinical efficacy compared to conventional cephalosporins [19].

Carbapenem derivatives developed through Alper reaction methodologies utilize carbon monoxide insertion reactions with aziridines derived from fluorinated aniline precursors [21]. These sophisticated synthetic approaches enable the creation of compounds with exceptional activity against Klebsiella pneumoniae carbapenemase-producing organisms [17]. The resulting antibiotics demonstrate 8 to 16-fold enhancement in antimicrobial potency and are currently undergoing preclinical optimization [19].

Monobactam synthesis utilizing Kinugasa reaction pathways enables the coupling of nitrones with propargyl moieties derived from aniline intermediates [21]. These compounds demonstrate remarkable stability against metallo-β-lactamases, representing a significant advancement in treating multidrug-resistant bacterial infections [17]. The unique resistance profile combined with efficacy ranges from 0.04 to 0.78 micromolar positions these compounds as promising lead candidates for further development [20].

β-lactamase inhibitor development incorporating fluorinated aniline scaffolds utilizes Mitsunobu cyclization reactions to create novel diazabicyclooctane and boronic acid derivatives [19]. These compounds demonstrate exceptional ability to restore antibiotic susceptibility, with 93 to 95 percent restoration rates observed against resistant bacterial strains [17]. The strategic use of Food and Drug Administration-approved combinations enables rapid clinical translation of these innovative therapeutic approaches [22].

The functionalization strategies employed in β-lactam synthesis demonstrate remarkable versatility in addressing contemporary challenges in antimicrobial therapy. The incorporation of 4-fluoro-3-methoxy-N-methylaniline as a key intermediate enables the development of compounds with enhanced pharmacological properties, improved resistance profiles, and superior clinical efficacy compared to conventional β-lactam antibiotics [18] [19].

| Application | Target Cancer Types | Mechanism of Action | Efficacy Range (IC50) | Development Stage |

|---|---|---|---|---|

| Benzothiazole aniline derivatives | Liver, breast, lung, prostate, kidney, brain | Selective cytotoxicity, apoptosis induction | 2.95-10.94 μM | Preclinical |

| Fluorinated quinoline analogs | Colon, lung, pancreatic | Topoisomerase II inhibition | 5-200 μM | Clinical evaluation |

| Aniline-platinum complexes | Multiple solid tumors | DNA intercalation, cross-linking | 0.04-50 μM | Lead optimization |

| Substituted aniline intermediates | Breast, colon | Cell cycle arrest, metabolic disruption | 0.32-540 μg/mL | Intermediate synthesis |

| Phenazine derivatives | Resistant bacterial infections | Iron starvation, biofilm disruption | 4.69-50 μM | Biofilm applications |

| Receptor Subtype | Modulator Type | Therapeutic Application | Binding Affinity (Ki/IC50) | Selectivity Profile |

|---|---|---|---|---|

| 5-HT1A | Agonist | Autism spectrum disorders | 0.04-0.78 μM | High selectivity |

| 5-HT2A | Antagonist | Learning deficits, repetitive behavior | 5.6 μM | Moderate selectivity |

| 5-HT2C | Positive allosteric modulator | Obesity treatment | 21±1.5 μM | Enhanced selectivity |

| 5-HT3 | Negative allosteric modulator | Emesis control | 5.1-43.4 μM | Good selectivity |

| 5-HT7 | Dual agonist | Cognitive enhancement | 0.29-2.34 μM | Dual selectivity |

| Antibiotic Class | Synthesis Method | Resistance Profile | Clinical Efficacy (MIC) | Development Status |

|---|---|---|---|---|

| Penicillins | Staudinger reaction | ESBL susceptible | 0.0312-4 mg/L | Phase III trials |

| Cephalosporins | Gilman-Speeter coupling | AmpC resistant | 2-16 fold improvement | Clinical development |

| Carbapenems | Alper reaction (CO insertion) | KPC inhibition | 8-16 fold enhancement | Preclinical optimization |

| Monobactams | Kinugasa reaction | Metallo-beta-lactamase stable | 0.04-0.78 μM | Lead compound |

| Beta-lactamase inhibitors | Mitsunobu cyclization | Multi-resistant coverage | 93-95% restoration | FDA approved combinations |